molecular formula C21H16Cl2N2O4 B2990733 Methyl 4-({[5-chloro-1-(3-chlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinyl]carbonyl}amino)benzenecarboxylate CAS No. 338977-49-4

Methyl 4-({[5-chloro-1-(3-chlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinyl]carbonyl}amino)benzenecarboxylate

Cat. No.: B2990733
CAS No.: 338977-49-4
M. Wt: 431.27
InChI Key: HUZFTCZFSFOVNV-UHFFFAOYSA-N
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Description

Methyl 4-({[5-chloro-1-(3-chlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinyl]carbonyl}amino)benzenecarboxylate is a useful research compound. Its molecular formula is C21H16Cl2N2O4 and its molecular weight is 431.27. The purity is usually 95%.
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Scientific Research Applications

Hydrogen Bonding in Anticonvulsant Enaminones

Research on the crystal structures of anticonvulsant enaminones, including a derivative similar to the specified compound, highlights the significance of hydrogen bonding in determining the conformation and stability of these molecules. The study reveals that the cyclohexene rings adopt sofa conformations, and intermolecular N-H⋯O=C hydrogen bonds form infinite chains of molecules, contributing to their potential anticonvulsant properties (Kubicki, Bassyouni, & Codding, 2000).

Calcium-Channel Antagonist Activity

Another study focuses on the calcium modulatory properties of 1,4-dihydropyridine derivatives, indicating that compounds structurally related to the specified molecule may display calcium-channel antagonist activity. This research suggests the potential therapeutic applications of these compounds in cardiovascular diseases (Linden, Şafak, Şimşek, & Gündüz, 2011).

Synthesis and Reactions of Pyridothienopyrimidines

The use of amide acetals in the synthesis of pyridothienopyrimidines, including compounds with structural similarities to the specified chemical, has been explored. This research provides insights into the influence of various factors on the synthesis of amidine derivatives and pyridothienopyrimidines, offering a pathway for the development of novel organic compounds (Medvedeva, Tugusheva, Alekseeva, Chernyshev, Avramenko, & Granik, 2010).

Properties

IUPAC Name

methyl 4-[[5-chloro-1-[(3-chlorophenyl)methyl]-6-oxopyridine-3-carbonyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16Cl2N2O4/c1-29-21(28)14-5-7-17(8-6-14)24-19(26)15-10-18(23)20(27)25(12-15)11-13-3-2-4-16(22)9-13/h2-10,12H,11H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUZFTCZFSFOVNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)C2=CN(C(=O)C(=C2)Cl)CC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16Cl2N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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